
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Alkylation: Addition of tert-butyl and methyl groups.
Esterification: Formation of the dicarboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 4-methyl 5-nitropyrimidine: Lacks the dicarboxylate ester groups.
4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the tert-butyl group.
1-tert-Butyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the methyl group.
Uniqueness
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-nitro-2H-pyrimidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H15N3O6/c1-11(2,3)20-10(16)13-5-7(14(17)18)8(12-6-13)9(15)19-4/h5H,6H2,1-4H3 |
InChI Key |
FTBRJNVZELNJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CN=C(C(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
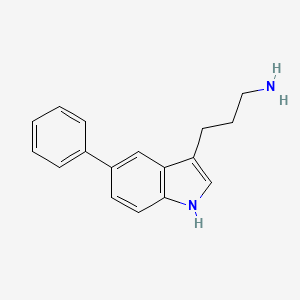

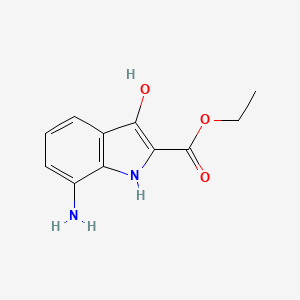
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
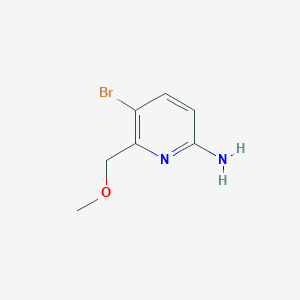
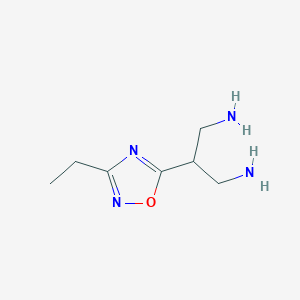
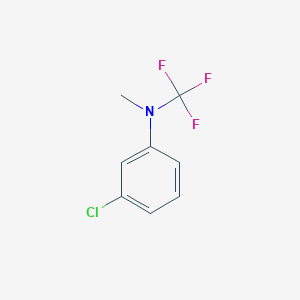
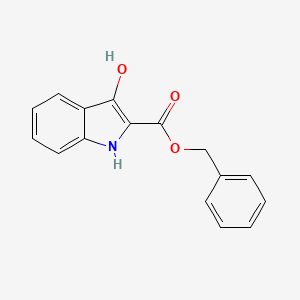
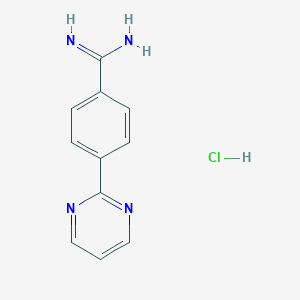


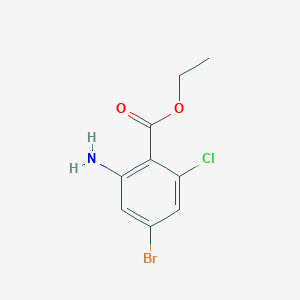
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
